molecular formula C13H11F3N4O2 B6592049 N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820666-09-8

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No. B6592049
CAS RN: 1820666-09-8
M. Wt: 312.25 g/mol
InChI Key: TVBZDHMLIRUAHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and pyridine rings might be formed using methods such as the Chichibabin pyrimidine synthesis or the Chichibabin reaction, respectively. The trifluoromethyl group could be introduced using a reagent such as trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyridine rings, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl group is an electron-withdrawing group, which would affect the electron distribution in the molecule .


Chemical Reactions Analysis

As an organic compound containing several functional groups, “N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine” could participate in a variety of chemical reactions. The pyrimidine and pyridine rings might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrimidine and pyridine rings would likely make the compound relatively stable and resistant to heat. The trifluoromethyl group would increase the compound’s lipophilicity, which could affect its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially interact with enzymes or receptors that recognize its specific structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound could go in many directions, depending on its properties and the interests of researchers. It could be studied further to fully elucidate its physical and chemical properties, or it could be tested for biological activity to assess its potential as a drug .

properties

IUPAC Name

2-[methyl-[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-20(7-11(21)22)12-18-9(8-3-2-4-17-6-8)5-10(19-12)13(14,15)16/h2-6H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZDHMLIRUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150683
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

CAS RN

1820666-09-8
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(3-pyridinyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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